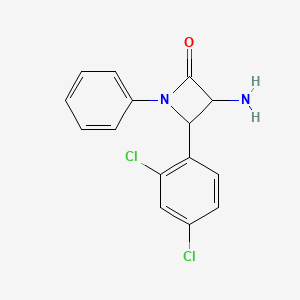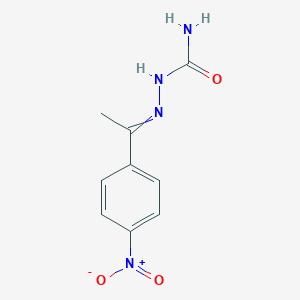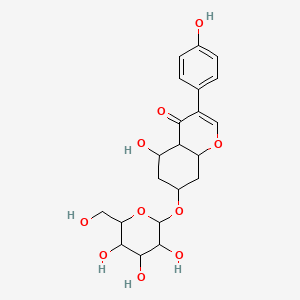
Genistine;Genistoside;Genistein 7-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Genistin is an isoflavonoid glycoside predominantly found in soybeans and other soy-based foods. It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid. Genistin is produced by plant metabolism and is detected in various plant species, particularly in the Fabaceae family. Although genistin itself is not highly active, it releases the aglycone genistein upon metabolism, which exhibits numerous beneficial pharmacological actions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Genistin can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. Common glycosyl donors include glucose derivatives, and the reaction is typically catalyzed by glycosyltransferases or acidic catalysts .
Industrial Production Methods: Industrial production of genistin primarily involves the extraction from soybeans and other soy-based products. The extraction process includes steps such as solvent extraction, purification, and crystallization. The use of fermentation processes can also enhance the yield of genistin by converting genistein to genistin through microbial glycosylation .
Types of Reactions:
Hydrolysis: Genistin undergoes hydrolysis to release genistein and glucose. This reaction is catalyzed by enzymes such as β-glucosidase.
Oxidation: Genistin can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Reduction: Reduction of genistin is less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acidic hydrolysis using dilute acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Major Products Formed:
Hydrolysis: Genistein and glucose.
Applications De Recherche Scientifique
Genistin has a wide range of scientific research applications across various fields:
Chemistry: Genistin is studied for its antioxidant properties and its role in the synthesis of other bioactive compounds.
Biology: It is used to investigate plant metabolism and the role of isoflavonoids in plant defense mechanisms.
Medicine: Genistin exhibits phytoestrogenic effects, making it beneficial for women’s health, particularly in the treatment of postmenopausal symptoms, osteoporosis, and as a chemoprotective agent in breast cancer treatment.
Mécanisme D'action
Genistin is structurally and functionally similar to other isoflavonoid glycosides such as daidzin and glycitin. These compounds share similar phytoestrogenic properties and are found in soybeans and other legumes. genistin is unique in its higher abundance in soy products and its specific health benefits, particularly in women’s health and cancer prevention .
Comparaison Avec Des Composés Similaires
Daidzin: Another isoflavonoid glycoside found in soybeans, known for its phytoestrogenic effects.
Glycitin: An isoflavonoid glycoside similar to genistin, with antioxidant and anti-inflammatory properties
Propriétés
Formule moléculaire |
C21H26O10 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2 |
Clé InChI |
KYWPBYJWHHXUPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
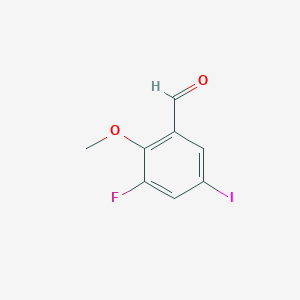
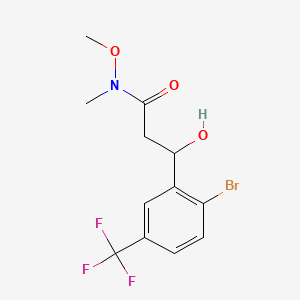
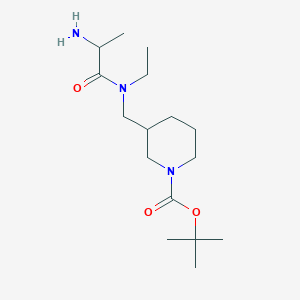


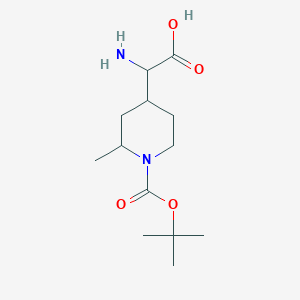
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)
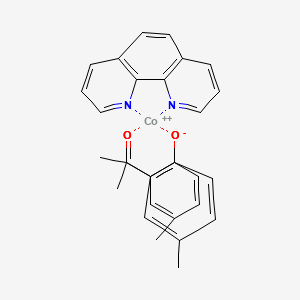

![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
